1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-ethylpiperidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate steps that ensure the incorporation of specific functional groups to achieve the desired chemical structure. For example, the efficient synthesis of related carboxamide structures demonstrates the complexity and precision required in chemical synthesis processes, highlighting methodologies that could be applied to the synthesis of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-ethylpiperidine-3-carboxamide (Hirokawa et al., 2000).
Molecular Structure Analysis
Molecular structure analysis involves the examination of the spatial arrangement of atoms within a molecule and their chemical bonds. Techniques such as NMR and FTIR spectroscopy are commonly used for this purpose, providing detailed insights into the compound's structure. The synthesis and characterization of closely related sulfonamide compounds, including their structural elucidation through spectral data, offer a glimpse into the methods suitable for analyzing this compound (Fatima et al., 2013).
properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-ethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-3-18-16(20)12-6-5-9-19(11-12)24(21,22)15-10-13(17)7-8-14(15)23-4-2/h7-8,10,12H,3-6,9,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDSVEIUALIGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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